Niclosamide piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

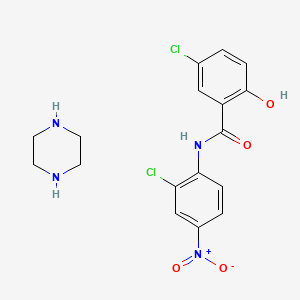

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIUNINVFIUGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81424-66-0 | |

| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81424-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40956370 | |

| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34892-17-6, 36466-48-5 | |

| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34892-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034892176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niclosamide piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036466485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813L87CE24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Niclosamide Piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide (B1684120), a salicylanilide (B1680751) anthelmintic discovered in the 1950s, has seen a resurgence in interest for its potential applications beyond parasitology, including oncology, virology, and metabolic diseases. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of niclosamide piperazine (B1678402), a salt form developed to enhance the physicochemical properties of the parent drug. This document details its synthesis, mechanism of action, and relevant experimental protocols for its investigation, providing a comprehensive resource for the scientific community.

Discovery and Historical Development

The journey of niclosamide piperazine begins with the discovery of its parent compound, niclosamide.

The Genesis of Niclosamide

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was first synthesized in the 1950s by researchers at Bayer. Initially, it was developed and marketed as a molluscicide under the trade name Bayluscide® for the control of snails that act as intermediate hosts for schistosomes, the parasites responsible for schistosomiasis. Its efficacy as an anthelmintic was soon recognized, and it was subsequently repurposed for human and veterinary use to treat tapeworm infections.

The Advent of this compound

The primary limitation of niclosamide is its poor aqueous solubility, which in turn affects its bioavailability. To address this, various salt forms have been investigated. The piperazine salt of niclosamide, also known by the synonym "Taenifugin," was developed to improve upon the solubility and dissolution rate of the parent compound. While the exact date and research group responsible for the initial synthesis of this compound are not well-documented in publicly available literature, its use in veterinary medicine, particularly as a taeniacide (tapeworm-killing agent) in livestock, has been noted.[1] Modern methods for its preparation are detailed in patents, indicating its continued relevance.[2][3]

Chemical Synthesis

A contemporary and efficient method for the synthesis of this compound salt is outlined in patent literature. This process involves the direct reaction of niclosamide with piperazine in a suitable solvent system.

Synthesis Protocol

The following protocol is adapted from patent CN102432493A, which describes a method with mild reaction conditions and high yield.[2]

Materials:

-

Niclosamide

-

Piperazine (anhydrous or hydrated forms such as piperazine hexahydrate)

-

Methanol (B129727), ethanol, or a methanol-water solution

-

Reaction vessel with reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

Combine niclosamide and piperazine in a molar ratio of 1:0.5-0.8 in a reaction vessel.

-

Add a solvent (methanol, ethanol, or a 3:1 to 5:1 volume ratio of methanol to water) at a weight-to-volume ratio of 1 g of niclosamide to 3-5 mL of solvent.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by suction filtration.

-

Wash the filter cake first with methanol and then with water.

-

Dry the resulting light yellow crystalline powder at 100-120°C to yield this compound salt.

The reported yield for this method is high, often exceeding 97%, with a product purity of over 98%.[3]

Mechanism of Action

The biological activity of this compound is primarily attributed to the niclosamide moiety. Its mechanisms are multifaceted, involving both direct effects on cellular energy metabolism and modulation of key signaling pathways.

Uncoupling of Mitochondrial Oxidative Phosphorylation

The principal mechanism of action of niclosamide is the uncoupling of oxidative phosphorylation in mitochondria. By acting as a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a rapid depletion of cellular ATP, resulting in energy deprivation and, in the case of parasites, paralysis and death.

Modulation of Cellular Signaling Pathways

In recent years, niclosamide has been identified as a potent modulator of several signaling pathways implicated in cancer and other diseases. The piperazine salt is expected to exhibit similar activities. Key pathways affected include:

-

Wnt/β-catenin Signaling: Niclosamide has been shown to inhibit this pathway, which is crucial for cell proliferation and is often dysregulated in cancer.

-

STAT3 Signaling: It acts as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell growth and survival.

-

mTORC1 Signaling: Niclosamide can inhibit the mTORC1 pathway, which is a central regulator of cell growth and metabolism.

-

NF-κB Signaling: It has also been shown to suppress the NF-κB pathway, which is involved in inflammation and cell survival.

Physicochemical and Pharmacokinetic Properties

The formation of the piperazine salt is intended to improve upon the poor solubility and bioavailability of niclosamide. While comprehensive comparative data is sparse, the available information indicates enhanced properties.

| Property | Niclosamide | This compound | Niclosamide Ethanolamine |

| Aqueous Solubility | 5-8 mg/L (at 20°C)[4] | "Almost insoluble in water" but soluble in NaOH solution[2] | 180-280 mg/L (at 20°C) |

| Bioavailability | Low | Expected to be higher than niclosamide | Higher than niclosamide |

| IC50 (Glioblastoma cells) | Not directly compared | 1.50 µM[5][6] | 1.834 µM[5][6] |

Note: Direct comparative studies on the solubility and bioavailability of all three forms under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Mitochondrial Uncoupling Assay (Seahorse XF Cell Mito Stress Test)

This protocol is a general guideline for assessing mitochondrial function using a Seahorse XF Analyzer and can be adapted for use with this compound.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent, used as a positive control)

-

Rotenone/antimycin A (Complex I and III inhibitors)

-

This compound stock solution

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.

-

Pre-treatment (optional): Treat cells with various concentrations of this compound for a desired period (e.g., 24 hours) prior to the assay.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. For acute exposure, this compound can be loaded into the first injector port.

-

Seahorse Assay: Calibrate the Seahorse XF Analyzer and then run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. An increase in basal respiration and a decrease in ATP production-linked respiration upon addition of this compound would be indicative of mitochondrial uncoupling.

Wnt/β-catenin Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the inhibition of the Wnt/β-catenin signaling pathway.

Materials:

-

Cells (e.g., HEK293T or a relevant cancer cell line)

-

TOPFlash (luciferase reporter plasmid with TCF/LEF binding sites) and FOPFlash (negative control with mutated binding sites) plasmids

-

A control plasmid expressing Renilla luciferase or β-galactosidase for normalization

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

-

This compound stock solution

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the normalization plasmid using a suitable transfection reagent.

-

Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound. If the cell line does not have constitutively active Wnt signaling, stimulation with Wnt3a conditioned media or recombinant Wnt3a may be necessary.

-

Cell Lysis: After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity and the Renilla luciferase (or β-galactosidase) activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity in TOPFlash-transfected cells treated with this compound indicates inhibition of the Wnt/β-catenin pathway.

STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)

This protocol details the assessment of STAT3 activation by measuring its phosphorylation status.

Materials:

-

Cells with active STAT3 signaling (constitutively or induced by a stimulant like IL-6)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

This compound stock solution

Procedure:

-

Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. If necessary, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phospho-STAT3 relative to the level of total STAT3. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of STAT3 activation.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Key experimental workflows for this compound.

Conclusion

This compound represents a significant modification of a long-established therapeutic agent, aimed at improving its clinical utility. While its historical origins are not as clearly defined as its parent compound, its continued use and modern synthesis methods underscore its importance. The primary mechanism of mitochondrial uncoupling, combined with the modulation of critical cellular signaling pathways, makes it a compound of interest for a wide range of research applications, from parasitology to oncology. This guide provides a foundational resource for researchers and drug development professionals to understand and further investigate the potential of this compound. Further studies are warranted to fully elucidate its comparative pharmacokinetic profile and to explore its efficacy in clinical settings for its repurposed indications.

References

A Technical Guide to the Physicochemical Properties of Niclosamide Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of niclosamide (B1684120) piperazine (B1678402), an anthelmintic agent with significant potential for drug repurposing, particularly in oncology. This document outlines its key physical and chemical characteristics, details the experimental protocols for their determination, and explores the biological pathways it modulates.

Physicochemical Properties

Niclosamide piperazine is a salt form of niclosamide, developed to improve upon the poor aqueous solubility of the parent molecule. It typically presents as a yellow crystalline powder.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;piperazine | [2][3] |

| CAS Number | 34892-17-6, 36466-48-5 | [1][2] |

| Molecular Formula | C₁₇H₁₈Cl₂N₄O₄ | [1][2][4] |

| Molecular Weight | 413.26 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 425.5 °C | [1] |

| Boiling Point | 424.5 °C at 760 mmHg | [4] |

| Solubility | Almost insoluble in water; Soluble in sodium hydroxide (B78521) solution. | [1] |

Experimental Protocols for Physicochemical Characterization

Precise characterization of active pharmaceutical ingredients (APIs) is critical for formulation development and regulatory approval.[5] The following sections detail standard experimental methodologies for determining the key physicochemical properties of a solid API like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property indicating purity. The capillary method is a standard pharmacopeial technique.[6][7]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[8]

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the sealed end on a solid surface.[6][9]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run with a temperature ramp of 10-20 °C/minute to determine a rough range.[9] .

-

For a precise measurement, heat the apparatus to a temperature approximately 5 °C below the expected melting point.[6]

-

Set the heating rate to a slow ramp, typically 1-2 °C/minute, to ensure thermal equilibrium.[9]

-

-

Data Recording: Record the temperature at which the substance first begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two points is the melting range.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, which is crucial for predicting in vivo dissolution.[10]

Methodology:

-

Preparation: Add an excess amount of solid this compound powder to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or incubator (e.g., at 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[10][11]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is achieved by high-speed centrifugation or by filtering the suspension through a low-binding filter (e.g., a 0.22 µm syringe filter).[12]

-

Quantification: Accurately determine the concentration of this compound in the clear, saturated supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable quantification method.[11]

-

Analysis: Construct a standard calibration curve using solutions of known concentrations to calculate the solubility of the test sample.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical as it governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[13][14]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent, often a co-solvent system if aqueous solubility is low.[13] Maintain a constant ionic strength using an inert salt like KCl.[15]

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[13] Place the sample solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[15]

-

Titration:

-

Make the initial solution acidic (e.g., pH 1.8-2.0) by adding a strong acid (e.g., 0.1 M HCl).[13]

-

Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12).[13]

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the resulting sigmoid curve. This is often done by analyzing the first or second derivative of the titration curve to precisely locate the equivalence point(s).[16]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key predictor of its membrane permeability and overall ADME properties. The shake-flask method remains the benchmark for its measurement.[17]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a relevant aqueous buffer, e.g., pH 7.4 for LogD). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours, then allowing them to separate.[18]

-

Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of this solution to a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases, then let it stand until the phases have completely separated.[17]

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[19]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Crystal Structure Analysis (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the solid-state nature of an API, providing a unique "fingerprint" that can identify its crystalline form (polymorph), distinguish it from amorphous material, and confirm its phase purity.[20][21]

Methodology:

-

Sample Preparation: Finely grind the this compound sample to a homogenous powder to ensure random orientation of the crystallites.[21]

-

Mounting: Mount the powder sample onto a low-background sample holder. The surface should be flat and level with the holder's surface to ensure accurate results.[22]

-

Data Acquisition:

-

Place the sample holder into the diffractometer.

-

Generate X-rays (commonly Cu Kα radiation) and direct them at the sample.[21]

-

Rotate the sample while a detector, mounted on a goniometer, rotates around it at twice the angle of the sample (a 2θ scan).[21]

-

Record the intensity of the diffracted X-rays as a function of the 2θ angle.

-

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is characteristic of the crystalline lattice of the substance. The positions and relative intensities of the diffraction peaks can be used to identify the crystalline phase by comparison to reference databases or theoretically calculated patterns.

Modulation of Cellular Signaling Pathways

Niclosamide, the parent compound of this compound, is a multifunctional drug that modulates several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[23] Its ability to inhibit these pathways is central to its repositioning as an anti-cancer agent.

The primary pathways targeted by niclosamide include:

-

STAT3 Signaling: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[24][25] It has been shown to suppress the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation, dimerization, and nuclear translocation.[26][27] By blocking STAT3, niclosamide downregulates the expression of its target genes, which include anti-apoptotic proteins like Mcl-1 and Survivin.[26][27]

-

Wnt/β-catenin Signaling: Niclosamide has been found to inhibit the Wnt/β-catenin pathway, which is often hyperactivated in various cancers.[26]

-

mTORC1 Signaling: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, is also inhibited by niclosamide.[23]

-

NF-κB Signaling: Niclosamide can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cell survival.[26]

-

Notch Signaling: The Notch signaling pathway, crucial for cell-fate determination and stem cell maintenance, is another target of niclosamide.[23][26]

Experimental Workflow

The comprehensive physicochemical characterization of an API salt like this compound follows a logical progression, beginning with fundamental identification and culminating in detailed solid-state analysis.

References

- 1. This compound Salt_Nantong Luosen Chemical Co., Ltd. [en.rosenchem.cn]

- 2. medkoo.com [medkoo.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound [chembk.com]

- 5. labinsights.nl [labinsights.nl]

- 6. thinksrs.com [thinksrs.com]

- 7. Melting Point Test - CD Formulation [formulationbio.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 21. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 22. mcgill.ca [mcgill.ca]

- 23. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

- 26. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 27. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Niclosamide Piperazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of niclosamide (B1684120) piperazine (B1678402), a salt form of the well-known anthelmintic drug niclosamide. This document covers its chemical identity, synthesis, mechanism of action, and relevant experimental protocols, designed to support research and development efforts.

Core Chemical and Physical Data

Niclosamide piperazine is the salt formed between the acidic salicylanilide, niclosamide, and the basic diamine, piperazine. This salt formation is intended to improve the solubility and bioavailability of the parent drug.

CAS Number: The primary Chemical Abstracts Service (CAS) number for the 1:1 this compound salt is 34892-17-6 .[1][2][3][4][5][6][7] An alternative CAS number, 36466-48-5 , is also frequently cited in literature and supplier databases.[8][9] It is advisable for researchers to cross-reference both numbers when sourcing this compound. A 2:1 salt of niclosamide to piperazine has also been reported under CAS number 34892-17-6 with a molecular formula of C30H26Cl4N6O8.[6]

Chemical Structure:

Caption: Chemical structure of the 1:1 salt between niclosamide and piperazine.

Physico-chemical and Computed Properties:

The following table summarizes key quantitative data for this compound (1:1 salt).

| Property | Value | Source(s) |

| Molecular Formula | C17H18Cl2N4O4 | [1][2][7][8][10][11][] |

| Molecular Weight | ~413.26 g/mol | [2][4][10][11] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 425.5 °C (decomposition may occur) | [1] |

| Boiling Point | 424.5 °C at 760 mmHg | [2][3][11] |

| Flash Point | 210.5 °C | [2][3][11] |

| Vapor Pressure | 8.35 x 10⁻⁸ mmHg at 25 °C | [2][11] |

| Water Solubility | Almost insoluble | [1] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in NaOH solution | [1][4][10] |

| LogP | 4.29 | [3] |

| Hydrogen Bond Donor Count | 4 | [10] |

| Hydrogen Bond Acceptor Count | 6 | [10] |

| Rotatable Bond Count | 2 | [10] |

| Piperazine pKa | pKa1: 5.35, pKa2: 9.73 | [13] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and key biological assays to evaluate its activity.

Synthesis of this compound Salt

A straightforward and high-yield synthesis can be achieved via a one-step salt formation reaction. The following protocol is adapted from patent literature, which reports yields exceeding 97% and purity greater than 98%.

References

- 1. This compound Salt_Nantong Luosen Chemical Co., Ltd. [en.rosenchem.cn]

- 2. chembk.com [chembk.com]

- 3. This compound salt | CAS#:34892-17-6 | Chemsrc [chemsrc.com]

- 4. This compound SALT CAS#: 34892-17-6 [m.chemicalbook.com]

- 5. This compound SALT | 34892-17-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound SALT | CAS: 34892-17-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound [drugfuture.com]

- 10. guidechem.com [guidechem.com]

- 11. chembk.com [chembk.com]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Niclosamide Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activities of niclosamide (B1684120) piperazine (B1678402). The information is curated for researchers and professionals engaged in drug development and scientific investigation.

Core Properties of Niclosamide Piperazine

This compound is the salt form of niclosamide, an anthelmintic drug, with piperazine. This modification is intended to improve the physicochemical properties of the parent compound.

Molecular and Physicochemical Data

The fundamental molecular and physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₈Cl₂N₄O₄ | [1][2][3][4] |

| Molecular Weight | 413.26 g/mol | [2][4][5] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 425.5 °C | [6] |

| Solubility | Almost insoluble in water; Soluble in sodium hydroxide (B78521) solution. Slightly soluble in DMSO and very slightly soluble in methanol (B129727). | [4][6] |

| pKa | The pKa of piperazine has two values: 5.33 and 9.73. A specific pKa for the this compound salt has not been identified in the reviewed literature. | [7] |

Synthesis of this compound

A straightforward and high-yield synthesis of this compound has been reported.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

Niclosamide

-

Piperazine (anhydrous or hydrated forms can be used)

-

Methanol or Ethanol[8]

Procedure: [8]

-

Combine niclosamide and piperazine in a molar ratio of 1:(0.5-0.8) in a suitable reaction vessel.

-

Add methanol or ethanol (B145695) as the solvent. The recommended mass-to-volume ratio of niclosamide to solvent is 1g:(3-5ml).

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with methanol twice, followed by two washes with water.

-

Dry the purified product at 100-120 °C to obtain this compound as a yellow crystalline powder.

This method has been reported to yield a product with a purity of over 98% and a yield of more than 97%.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method for the determination of niclosamide has been established and can be adapted for this compound.[9][10]

Chromatographic Conditions:

-

Column: C18 (250mm x 4.6mm, 5µm particle size)[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (pH adjusted to 3.0) or methanol and 0.05% triethylamine (B128534) in water (pH 3.0 with ortho-phosphoric acid) in a 40:60 v/v ratio.[9][10]

-

Flow Rate: 1.0 mL/min[10]

-

Injection Volume: 20 µL[10]

Sample Preparation: [9]

-

Prepare a stock solution of niclosamide (or this compound) by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol (1000 µg/mL).

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.

-

Filter all solutions through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

Accurately weigh 1-20 mg of the sample for ¹H NMR or a higher amount (up to 100-300 mg) for ¹³C NMR.

-

Choose an appropriate deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

-

Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a high-quality 5 mm NMR tube.

-

Ensure the sample is completely dissolved to avoid poor line shape; filtration through a cotton plug may be necessary to remove any particulate matter.

Biological Activity and Mechanisms of Action

Niclosamide and its piperazine salt exhibit a range of biological activities, primarily attributed to their ability to act as a mitochondrial uncoupler and to modulate key cellular signaling pathways.

Mitochondrial Uncoupling

This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption.[13]

Experimental Protocol: Seahorse XF Cell Mito Stress Test [14][15]

This protocol allows for the real-time measurement of mitochondrial respiration and can be used to assess the mitochondrial uncoupling activity of this compound.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

Cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for one hour.

-

Assay Execution: Load the sensor cartridge with the mitochondrial inhibitors and the compound to be tested (this compound) into the appropriate injection ports. Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupler like niclosamide is expected to increase the OCR.

Inhibition of Key Signaling Pathways

Niclosamide has been shown to inhibit several critical signaling pathways that are often dysregulated in diseases such as cancer. The following sections detail these pathways and provide a general protocol for their investigation by Western blotting.

General Western Blot Protocol: [2][5][16]

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Niclosamide inhibits the Wnt/β-catenin pathway by promoting the degradation of the co-receptor LRP6 and the key effector β-catenin.[17]

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Niclosamide inhibits mTORC1 signaling, a central regulator of cell growth and proliferation, leading to the dephosphorylation of its downstream targets like S6K1 and 4E-BP1.[18]

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

Niclosamide is a potent inhibitor of the STAT3 signaling pathway, preventing its phosphorylation, dimerization, and nuclear translocation, which are critical for its function as a transcription factor.[19]

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Niclosamide suppresses the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Niclosamide has been demonstrated to downregulate the Notch signaling pathway by decreasing the expression of Notch receptors and their downstream target genes.[20]

Caption: Inhibition of the Notch signaling pathway by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 9. ijfans.org [ijfans.org]

- 10. ijcrt.org [ijcrt.org]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 13. benchchem.com [benchchem.com]

- 14. content.protocols.io [content.protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Niclosamide Piperazine as a Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of niclosamide (B1684120) piperazine (B1678402) as a mitochondrial uncoupler. It details the core biochemical processes, downstream cellular consequences, and relevant experimental methodologies for studying these effects.

Introduction: Niclosamide and Mitochondrial Uncoupling

Niclosamide is an anthelmintic drug approved by the U.S. Food and Drug Administration (FDA) for treating tapeworm infections.[1][2][3] Its mechanism of action in parasites involves the uncoupling of oxidative phosphorylation in their mitochondria, leading to a depletion of ATP.[1][4][5] Recently, niclosamide and its salt forms, including niclosamide piperazine (NPP), have garnered significant interest for their potential applications in treating a range of human diseases, including cancer, metabolic disorders, and viral infections.[4][6][7][8]

Mitochondrial uncouplers are molecules that disrupt the linkage between the electron transport chain (ETC) and ATP synthesis. They achieve this by dissipating the proton gradient across the inner mitochondrial membrane (IMM), which is the driving force for ATP production by ATP synthase.[4] This guide focuses specifically on the piperazine salt of niclosamide and its role as a potent mitochondrial uncoupler. This compound salt has demonstrated comparable mitochondrial uncoupling activity to other salt forms like niclosamide ethanolamine (B43304) salt (NEN) and is being investigated for its therapeutic potential.[9][10]

Core Mechanism: Protonophoric Action

The primary mechanism by which this compound acts as a mitochondrial uncoupler is through its function as a protonophore, or a proton ionophore.[2][4]

-

Protonation and Deprotonation: The chemical structure of niclosamide, specifically its phenolic hydroxyl group, allows it to be reversibly protonated.[4][11] At the lower pH of the mitochondrial intermembrane space, the niclosamide molecule picks up a proton.

-

Membrane Translocation: Both the protonated (neutral) and deprotonated (anionic) forms of niclosamide are lipophilic and can diffuse across the inner mitochondrial membrane.[11]

-

Proton Release: Once inside the more alkaline mitochondrial matrix, the protonated niclosamide releases its proton.

-

Gradient Dissipation: This shuttling of protons back into the matrix bypasses the ATP synthase channel, effectively dissipating the proton-motive force.[2][4] The electron transport chain continues to pump protons out, but niclosamide continuously returns them, uncoupling electron transport from ATP synthesis.

Cellular Consequences of Mitochondrial Uncoupling

The dissipation of the proton gradient by this compound triggers a cascade of events within the cell.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The proton gradient creates an electrochemical potential across the inner mitochondrial membrane, which is essential for mitochondrial function. By shuttling protons into the matrix, niclosamide directly neutralizes this potential.[12][13][14] This loss of ΔΨm is a hallmark of mitochondrial uncoupling and an early indicator of apoptosis.[1][13][15] Studies have consistently shown that niclosamide treatment leads to a significant decrease in mitochondrial membrane potential in various cell types.[12][13][14][15]

Increased Oxygen Consumption Rate (OCR)

In an attempt to compensate for the dissipated proton gradient, the electron transport chain accelerates its activity, pumping more protons out of the matrix. This leads to a corresponding increase in the rate of oxygen consumption, as oxygen is the final electron acceptor in the chain.[2][3][16] However, some studies have noted that at higher concentrations, niclosamide can have an inhibitory effect on respiration.[11][17][18] The initial increase in OCR, even when ATP synthase is inhibited, is a definitive characteristic of mitochondrial uncoupling.[2][3]

Depletion of Cellular ATP

Since the proton flow that drives ATP synthase is diverted by niclosamide, the rate of ATP synthesis via oxidative phosphorylation is severely diminished.[1][5][12] This leads to a rapid and significant drop in intracellular ATP levels.[1][16] The resulting energy depletion has profound effects on cellular processes and contributes to the cytotoxic effects of the drug.

Induction of Apoptosis and Autophagy

The disruption of mitochondrial integrity and energy homeostasis are potent triggers for programmed cell death.

-

Apoptosis: The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[2][19] This event initiates a caspase cascade (activating caspase-9 and caspase-3), culminating in apoptotic cell death.[12][20]

-

Autophagy: Niclosamide has also been shown to induce autophagy.[5][12] This may be a cellular response to the metabolic stress and mitochondrial damage caused by the drug.

Activation of Cellular Stress Signaling

The sharp decrease in the cellular ATP/AMP ratio acts as a critical signal of energy stress, leading to the activation of AMP-activated protein kinase (AMPK).[5][19][21] Activated AMPK, in turn, inhibits anabolic pathways to conserve energy, most notably by suppressing the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth and proliferation.[5][21]

Quantitative Data Summary

The effects of niclosamide on mitochondrial parameters are dose-dependent. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of Niclosamide on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | Niclosamide Conc. | Duration | Assay Method | Observed Effect | Reference |

| Myeloma Cells | 3.2 µM | 4 h | JC-1 | Loss of red fluorescence, increase in green, indicating depolarization | [13] |

| H929 & JJN3 Cells | 3.2 µM | < 5 min | TMRE | Rapid decrease in fluorescence intensity | [13] |

| Chondrosarcoma | 0.6 - 2.0 µM | 24 h | JC-1 | Dose-dependent decrease in the ratio of JC-1 aggregates to monomers | [20] |

| HCT116 p53+/+ & -/- | Not specified | Not specified | JC-1 | Decrease in red/green signal ratio, independent of p53 status | [16] |

Table 2: Effect of Niclosamide on Oxygen Consumption Rate (OCR)

| Cell Line/System | Niclosamide Conc. | Assay Method | Observed Effect on OCR | Reference |

| Myeloma Cells | 3.2 µM | Clark Oxygen Electrode | Increased respiration rate, similar to FCCP | [13] |

| HCT116 p53+/+ & -/- | Not specified | Seahorse XF | Increased OCR even after ATP synthase inhibition | [2] |

| Isolated Liver Mitochondria | EC50: ~0.1 µM | Respirometry | Potent increase in State 4 respiration | [18][22] |

| Ovarian Cancer Cells | 4, 8 µM | Seahorse XF | Dramatic reduction in basal and maximal respiration | [17] |

Note: The effect on OCR can be biphasic. While uncoupling initially increases OCR, higher concentrations or prolonged exposure can lead to inhibition of the respiratory chain, causing a decrease.[11][17]

Table 3: Effect of Niclosamide on Cellular ATP Levels

| Cell Line | Niclosamide Conc. | Duration | Assay Method | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | HCT116 p53+/+ & -/- | Not specified | Not specified | Not specified | Sharp drop in intracellular ATP |[16] | | A549 & CL1-5 Lung Cancer | Not specified | Not specified | Not specified | Significant reduction in cellular ATP |[5] | | Cholangiocarcinoma | Dose-dependent | 48 h | CellTiter-Glo® | Significant suppression of ATP levels |[1][23] | | Renal Cell Carcinoma | Not specified | Not specified | Not specified | Reduced ATP levels |[14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mitochondrial uncoupling activity of this compound.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.[24][25][26]

-

Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm).[24] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[16]

-

Materials:

-

Cell culture medium, plates (96-well, black, clear bottom recommended)

-

JC-1 Staining Solution (e.g., from a commercial kit)

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle DMSO, positive control FCCP) for the desired time period (e.g., 4-24 hours).

-

JC-1 Staining:

-

Remove the treatment medium from the wells.

-

Wash cells gently with warm PBS.

-

Add diluted JC-1 staining solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

-

Washing: Remove the staining solution and wash cells gently with PBS or assay buffer.

-

Measurement:

-

Plate Reader: Immediately measure fluorescence. Read green fluorescence at Ex/Em ~485/529 nm and red fluorescence at Ex/Em ~535/590 nm.

-

Flow Cytometry: Harvest cells, resuspend in buffer, and analyze on a flow cytometer, detecting green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization.

-

Protocol: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is the standard method for assessing mitochondrial respiration in real-time.[27][28]

-

Principle: The assay measures OCR under basal conditions and after the sequential injection of mitochondrial respiratory chain modulators to reveal key parameters of mitochondrial function.[27]

-

Materials:

-

Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridge)

-

Seahorse XF Calibrant

-

XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mito Stress Test compounds: Oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

-

This compound stock solution

-

-

Procedure:

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Compound Loading: On the day of the assay, load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (or vehicle) for the desired injection sequence.

-

Cell Plate Preparation:

-

Remove growth medium from the cells.

-

Wash twice with warm XF Assay Medium.

-

Add the final volume of XF Assay Medium to each well.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.

-

-

Assay Execution:

-

Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

-

Replace the calibrant plate with the cell plate.

-

Run the pre-programmed assay protocol. A typical protocol involves:

-

Baseline OCR measurements.

-

Injection 1: this compound or vehicle.

-

Injection 2: Oligomycin.

-

Injection 3: FCCP.

-

Injection 4: Rotenone & Antimycin A.

-

-

-

Data Analysis: The software calculates OCR at each time point. The increase in OCR after niclosamide injection (before oligomycin) and the sustained OCR after oligomycin injection are indicative of uncoupling.

-

References

- 1. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial uncoupling reveals a novel therapeutic opportunity for p53-defective cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mitobiopharma.com [mitobiopharma.com]

- 4. mdpi.com [mdpi.com]

- 5. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 6. ScholarWorks @ UTRGV - Research Symposium: Improving Niclosamide's Effectiveness in Cancer Therapy: Advances in Drug Modification and Delivery [scholarworks.utrgv.edu]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound prevents high-fat diet-induced obesity and diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]

- 16. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. e-century.us [e-century.us]

- 21. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 22. Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 25. raybiotech.com [raybiotech.com]

- 26. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 27. agilent.com [agilent.com]

- 28. agilent.com [agilent.com]

The Role of Niclosamide Piperazine in the Inhibition of the Wnt/β-Catenin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Niclosamide (B1684120), an FDA-approved anthelmintic drug, has been repurposed as a potent inhibitor of this pathway, demonstrating significant anti-cancer activity. This technical guide provides an in-depth analysis of the mechanism of action of niclosamide and its piperazine (B1678402) salt form in the context of Wnt/β-catenin signaling inhibition. It consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and presents visual diagrams of the signaling cascade and inhibitory mechanisms to support further research and drug development.

Introduction to the Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis. In its "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Activation of the pathway (the "on" state) is initiated by the binding of a Wnt ligand to a Frizzled (FZD) family receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (DVL) protein, which disrupts the destruction complex. Consequently, β-catenin is no longer phosphorylated, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid-enhancing factor (TCF/LEF) family of transcription factors, driving the expression of target genes involved in proliferation, survival, and differentiation, such as MYC and CCND1 (Cyclin D1).[1][2][3]

Niclosamide and Niclosamide Piperazine

Niclosamide is a salicylanilide (B1680751) derivative approved for treating tapeworm infections.[4][5] Its potent anti-cancer properties are largely attributed to its ability to inhibit multiple signaling pathways, with the Wnt/β-catenin cascade being a primary target.[5][6][7] However, the clinical translation of niclosamide has been hampered by its poor water solubility and low systemic bioavailability.[8]

To address these limitations, salt forms have been developed. This compound (NPP) is a piperazine salt of niclosamide that demonstrates improved aqueous solubility, which is crucial for developing viable formulations for systemic administration.[9] While much of the foundational research has been conducted with the parent niclosamide molecule, the piperazine salt is expected to deliver the active compound more effectively in vivo.

Mechanism of Wnt/β-Catenin Pathway Inhibition by Niclosamide

Niclosamide employs a multi-pronged approach to disrupt Wnt/β-catenin signaling, targeting key components at the cell surface and in the cytoplasm. The primary mechanisms identified are:

-

Induction of LRP6 Co-Receptor Degradation: Niclosamide has been shown to suppress the expression of the Wnt co-receptor LRP6.[6][10] It does not affect LRP6 mRNA levels but rather enhances LRP6 protein turnover by significantly shortening its half-life, suggesting it stimulates LRP6 degradation.[4][10] This action prevents the initial formation of the Wnt-receptor complex, effectively blocking signal transduction at its origin.[6][10]

-

Downregulation of Dishevelled-2 (DVL2): Several studies report that niclosamide treatment leads to a dramatic reduction in the levels of cytosolic DVL2 protein.[4][7][11][12] DVL2 is the crucial intermediary that links receptor activation to the inhibition of the β-catenin destruction complex. By depleting DVL2, niclosamide ensures the destruction complex remains active.

-

Promotion of Frizzled1 (FZD1) Internalization: Niclosamide promotes the endocytosis of the FZD1 receptor.[3][4] This internalization removes the receptor from the cell surface, making the cell less responsive to Wnt ligands and contributing to the overall suppression of the pathway.[3][4]

These upstream inhibitory actions collectively prevent the stabilization and nuclear translocation of β-catenin, leading to a decrease in the transcription of Wnt target genes.[1][11]

Quantitative Data: In Vitro Efficacy

Niclosamide demonstrates potent anti-proliferative and Wnt-inhibitory activity across a range of cancer cell lines, typically in the sub-micromolar to low micromolar range.

| Cell Line | Cancer Type | Assay Type | Parameter | Value (IC50) | Reference(s) |

| HCT116 | Colorectal Cancer | TOPflash Reporter | Wnt Signaling Inhibition | ~0.54 µM | [13] |

| CaCO2 | Colorectal Cancer | TOPflash Reporter | Wnt Signaling Inhibition | Dose-dependent | [11] |

| HEK293 | Embryonic Kidney | TOPflash Reporter | Wnt Signaling Inhibition | 0.5 ± 0.05 µM | [3][4] |

| PC-3 | Prostate Cancer | Cell Proliferation | Anti-proliferative Activity | < 1 µM | [10] |

| DU145 | Prostate Cancer | Cell Proliferation | Anti-proliferative Activity | < 1 µM | [10] |

| MDA-MB-231 | Breast Cancer | Cell Proliferation | Anti-proliferative Activity | < 1 µM | [10] |

| T-47D | Breast Cancer | Cell Proliferation | Anti-proliferative Activity | < 1 µM | [10] |

| SKOV3ip1 | Ovarian Cancer | Cell Proliferation | Anti-proliferative Activity | 0.41 - 1.86 µM | [8] |

| A2780ip2 | Ovarian Cancer | Cell Proliferation | Anti-proliferative Activity | 0.41 - 1.86 µM | [8] |

Experimental Protocols

Evaluating the effect of this compound on the Wnt/β-catenin pathway involves several key assays.

TCF/LEF Luciferase Reporter Assay (TOPflash Assay)

This assay is the gold standard for quantifying canonical Wnt pathway transcriptional activity.

-

Principle: Cells are co-transfected with a TOPflash reporter plasmid and a control plasmid. The TOPflash plasmid contains TCF/LEF binding sites upstream of a firefly luciferase gene.[14] When the Wnt pathway is active, nuclear β-catenin complexes with TCF/LEF to drive luciferase expression. A control FOPflash plasmid with mutated TCF/LEF sites is often used to measure non-specific activity.[14] A second control plasmid, typically expressing Renilla luciferase under a constitutive promoter, is used to normalize for transfection efficiency and cell viability.[1][15]

-

Methodology:

-

Cell Seeding: Seed cells (e.g., HEK293, HCT116) in 24- or 96-well plates and allow them to adhere overnight.[15]

-

Transfection: Co-transfect cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).[1][15]

-

Treatment: After 6-24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). If studying inhibition of ligand-induced signaling, Wnt3a conditioned medium can be added.[15]

-

Incubation: Incubate cells for a specified period (e.g., 24 hours).

-

Lysis & Readout: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Results are typically expressed as a percentage of the activity in control-treated cells.

-

Western Blotting for Key Pathway Proteins

Western blotting is used to measure changes in the protein levels of key Wnt pathway components.

-

Principle: This technique separates proteins by molecular weight via SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.

-

Target Proteins:

-

Total and Phospho-LRP6

-

Dishevelled-2 (DVL2)

-

Total β-catenin and non-phosphorylated ("active") β-catenin

-

Downstream targets: Cyclin D1, c-Myc

-

Loading control: β-actin, GAPDH

-

-

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[17]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[17][19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C.[17][19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

-

Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

-

Conclusion and Future Directions

Niclosamide and its more bioavailable piperazine salt are potent, multi-target inhibitors of the canonical Wnt/β-catenin signaling pathway. By inducing the degradation of the LRP6 co-receptor and downregulating key downstream effectors like DVL2, niclosamide effectively abrogates the aberrant signaling that drives proliferation in many cancers. The quantitative data underscore its efficacy at pharmacologically relevant concentrations. The detailed protocols provided herein offer a framework for the continued investigation of this compound and the development of novel Wnt pathway inhibitors. Future research should focus on clinical trials to validate these preclinical findings and explore combination therapies to enhance anti-cancer efficacy and overcome potential resistance mechanisms.

References

- 1. jcancer.org [jcancer.org]

- 2. Effect of niclosamide on basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antihelminth compound niclosamide downregulates Wnt signaling and elicits antitumor responses in tumors with activating APC mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 10. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 11. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biology.stackexchange.com [biology.stackexchange.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NF-κB Inhibitory Effects of Niclosamide Piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide (B1684120), an FDA-approved anthelmintic drug, and its piperazine (B1678402) salt, which offers improved bioavailability, have garnered significant interest for their potential as therapeutic agents in a variety of diseases, including cancer.[1][2] A key mechanism underlying their therapeutic potential is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for drug development. This technical guide provides a comprehensive overview of the inhibitory effects of niclosamide piperazine on the NF-κB pathway, with a focus on the canonical signaling cascade. It includes detailed experimental protocols, quantitative data, and visual representations of the involved signaling pathways and experimental workflows to support further research and development in this area. While the primary focus is on the well-documented inhibition of the canonical pathway, this guide also addresses the current knowledge gap regarding the effects of this compound on the non-canonical NF-κB pathway.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[3] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes involved in inflammation and cell survival.[4]

-

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members, such as B-cell activating factor (BAFF) and CD40 ligand. The central kinase in this pathway is NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for proteasomal degradation. Upon receptor stimulation, NIK stabilizes and activates IKKα homodimers, which then phosphorylate the NF-κB2 precursor protein p100. This phosphorylation leads to the processing of p100 into the mature p52 subunit, which then forms a heterodimer with RelB and translocates to the nucleus to regulate the expression of genes primarily involved in B-cell maturation and lymphoid organogenesis.

Mechanism of Action of this compound on the Canonical NF-κB Pathway

Current research indicates that niclosamide primarily inhibits the canonical NF-κB pathway.[3][5] The piperazine salt of niclosamide is a formulation designed to enhance the bioavailability of the parent compound, and it is presumed to share the same core mechanism of action. The primary inhibitory effects of niclosamide are centered on the prevention of IκBα degradation.